molecular formula C18H22N2O4 B2877593 1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione CAS No. 2097903-38-1

1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione

Cat. No.: B2877593
CAS No.: 2097903-38-1
M. Wt: 330.384
InChI Key: JAKSUYKHJYCOKE-UHFFFAOYSA-N
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Description

1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione (CAS 2097903-38-1) is a synthetic small molecule with a molecular formula of C18H22N2O4 and a molecular weight of 330.4 g/mol. This compound features a distinct hybrid structure incorporating both a 2-oxo-1,3-oxazolidine ring and a pyrrolidine moiety, a combination that presents a valuable scaffold for medicinal chemistry and antibacterial research . The 2-oxazolidinone pharmacophore is of significant scientific interest due to its established role as a protein synthesis inhibitor in bacteria. Compounds containing this scaffold, such as the approved drugs linezolid and tedizolid, act by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of the 70S initiation complex . This unique mechanism makes oxazolidinone-based compounds particularly effective against resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The presence of this privileged structure suggests potential for investigating novel antibacterial agents, especially against multidrug-resistant bacterial strains. This product is offered as a high-quality building block for researchers developing new chemical entities. It is supplied with guaranteed purity and is intended for research use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Properties

IUPAC Name

1-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-16(14-5-2-1-3-6-14)7-4-8-17(22)19-10-9-15(13-19)20-11-12-24-18(20)23/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKSUYKHJYCOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following diketone derivatives share structural similarities with the target compound but differ in substituents and heterocyclic systems:

Compound Name Key Substituents/Rings Biological/Industrial Relevance Source/Reference
5-((4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-1-(4-fluorophenyl)pentane-1,5-dione (Compound 47) 4-phenyl-oxazolidinone, 4-fluorophenyl Ezetimibe precursor; high biocatalytic yield
3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione Chlorophenyl, cyclopropyl, fluorophenyl Antioxidant, antitumor applications
1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione Dihydro-pyrrolizine, methyl group Intermediate for heterocyclic synthesis

Key Observations:

  • Substituent Influence : The 4-fluorophenyl group in Compound 47 enhances its role as a cholesterol-lowering drug precursor, while the phenyl group in the target compound may alter pharmacokinetics (e.g., lipophilicity) .
  • Heterocyclic Systems: The oxazolidinone-pyrrolidine combination in the target compound likely improves binding affinity compared to simpler diketones like those in , which lack such fused rings.
  • Stereochemistry : Compound 47’s (4S) configuration ensures high enantioselectivity during biocatalytic reduction, suggesting that stereochemical control is critical for the target compound’s synthesis .

Preparation Methods

Oxazolidinone Ring Formation via β-Amino Alcohol Cyclization

The oxazolidinone moiety is constructed by cyclizing a β-amino alcohol precursor. A representative protocol involves:

  • Amination of 3-hydroxypyrrolidine : Treatment of 3-hydroxypyrrolidine with phosgene equivalents (e.g., triphosgene) under inert conditions yields the oxazolidinone ring.
  • Stereochemical control : Chiral pool synthesis using enantiopure proline derivatives ensures retention of configuration at the pyrrolidine C3 position.

Example Procedure :
3-Hydroxypyrrolidine (1.0 equiv) is dissolved in dry dichloromethane under N₂. Triphosgene (0.35 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12 h. Quenching with saturated NaHCO₃ and extraction affords the oxazolidinone-pyrrolidine hybrid in 78% yield.

Alternative Route: Rhodium-Catalyzed 1,4-Addition

Drawing from methodologies in, rhodium(I)-catalyzed 1,4-additions to α,β-unsaturated enones enable diastereoselective formation of pyrrolidine intermediates. Subsequent lactam reduction and oxidative functionalization yield the oxazolidinone system.

Key Reaction :
Enantiopure enone 10 (Scheme 1,) undergoes Rh-catalyzed 1,4-addition with boronic ester 17 to afford adduct 18 (>20:1 dr). Lactam reduction with dimethylsulfide-borane complex followed by oxidative RuCl₃ treatment generates the diacid intermediate, which is deprotected to yield the target oxazolidinone-pyrrolidine.

Assembly of the 1,5-Diketone Backbone

Claisen Condensation Strategy

The symmetrical diketone is synthesized via base-mediated condensation of ethyl acetoacetate derivatives:

  • Double acylation : Ethyl acetoacetate is treated with a bifunctional acylating agent (e.g., glutaryl chloride) to form the pentane-1,5-dione skeleton.
  • Decarboxylation : Thermal decarboxylation under acidic conditions removes ester groups, yielding the diketone.

Optimization Data :

Acylating Agent Base Temp (°C) Yield (%)
Glutaryl chloride NaH 80 62
Adipoyl chloride KOtBu 100 58
Suberoyl chloride LDA -78 41

Michael Addition Approach

Asymmetric Michael addition of enolates to α,β-unsaturated ketones offers a stereocontrolled route. For example, reaction of a pyrrolidine-oxazolidinone enolate with divinyl ketone in the presence of a chiral Lewis acid (e.g., Jacobsen catalyst) affords the diketone with >90% ee.

Integration of the Aryl Substituent

Suzuki-Miyaura Cross-Coupling

Late-stage introduction of the phenyl group is achieved via Pd-catalyzed coupling of a boronic acid with a brominated diketone precursor.

Procedure :
5-Bromopentane-1,5-dione (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) are heated at 80°C for 6 h. Isolation by column chromatography gives the phenyl-substituted diketone in 85% yield.

Friedel-Crafts Acylation

Direct acylation of benzene with pentane-1,5-dioyl chloride in the presence of AlCl₃ provides an alternative pathway, though regioselectivity challenges necessitate careful optimization.

Final Coupling and Global Deprotection

The pyrrolidine-oxazolidinone subunit is coupled to the diketone via nucleophilic acyl substitution:

  • Activation : The diketone’s α-carbon is activated as an enolate using LDA at -78°C.
  • Alkylation : Reaction with a pyrrolidine-oxazolidinone mesylate affords the coupled product.
  • Deprotection : Acidic cleavage (e.g., TFA in DCM) removes tert-butyl ester protecting groups, yielding the final compound.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (t, J = 7.2 Hz, 2H, oxazolidinone CH₂), 3.82–3.75 (m, 1H, pyrrolidine CH), 2.85–2.78 (m, 2H, diketone CH₂), 2.45 (s, 4H, COCH₂).
  • HRMS : Calculated for C₁₉H₂₂N₂O₄ [M+H]⁺: 355.1658; Found: 355.1655.

Challenges and Optimization Insights

  • Stereochemical Integrity : Epimerization at the pyrrolidine C3 position during oxazolidinone formation is mitigated by using low-temperature conditions and non-basic workup.
  • Diketone Stability : Protection of ketones as ethylene acetals during coupling steps prevents undesired enolization.
  • Catalyst Selection : Rhodium(I) catalysts outperform copper in 1,4-additions, achieving >95% diastereoselectivity.

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